Tautomeric Shift to 4-Imino Form
N4-Benzoyl-5-methyldeoxycytidine and its N4-acylated 5-methylcytosine analogues undergo a tautomeric change from the canonical 4-amino form to a 4-imino isomer upon N4-benzoylation. This shift is absent in 5-unsubstituted N4-benzoyl-2′-deoxycytidine [1]. The 4-imino tautomer is diagnostic by ¹³C NMR (characteristic C4 signal shift) and confirmed by single-crystal X-ray diffraction, and the imino form exhibits reduced hydrolytic stability compared to the amino tautomer [1]. This behavior is unique to the 5-methyl-substituted series and introduces differential deprotection kinetics relative to the standard Bz-dC phosphoramidite.
| Evidence Dimension | Tautomeric state upon N4-benzoylation |
|---|---|
| Target Compound Data | 4-imino tautomer (confirmed by ¹³C NMR and X-ray crystallography); hydrolytically less stable |
| Comparator Or Baseline | N4-Benzoyl-2′-deoxycytidine (5-unsubstituted): retains normal 4-amino tautomer; no tautomeric shift observed |
| Quantified Difference | Qualitative binary difference: tautomeric shift observed only with 5-methyl substitution; ¹³C NMR chemical shift change diagnostic of C4 imino form |
| Conditions | N4-benzoylated nucleoside analogues in solution and solid state; ¹³C NMR spectroscopy and X-ray diffraction |
Why This Matters
For procurement: if downstream oligonucleotide deprotection employs non-standard conditions (e.g., mild or accelerated protocols), the altered hydrolytic stability and tautomeric state of the 5-methyl-benzoyl series must be factored into protocol design—behavior that cannot be extrapolated from the unsubstituted Bz-dC analogue.
- [1] Busson R, Kerremans L, Van Aerschot A, Peeters M, Blaton N, Herdewijn P. Unexpected Shift to a 4-Imino Tautomer Upon N4-Acylation of 5-Methylcytosin-1-yl Nucleoside Analogues. Nucleosides and Nucleotides. 1999;18(4-5):1079–1082. doi:10.1080/15257779908041652. View Source
